molecular formula C21H16N2OS B2407293 N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1207019-10-0

N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2407293
CAS RN: 1207019-10-0
M. Wt: 344.43
InChI Key: QWRKHTZARIGCQJ-UHFFFAOYSA-N
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Description

“N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also has amide and phenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques can provide information about the functional groups present and the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the amide group might undergo hydrolysis, while the pyrrole and thiophene rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined experimentally . These properties can be influenced by factors such as the functional groups present and the overall structure of the molecule .

Scientific Research Applications

Polymer Materials

  • The synthesis of rigid-rod polyamides and polyimides from related thiophene derivatives has been explored, showing the polymers' amorphous nature, excellent thermooxidative stability, and significant moisture absorption properties. These materials dissolve in polar aprotic solvents and sulfuric acid, indicating their potential for advanced material applications due to their high thermal stability and unique solubility profiles (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Organic Synthesis and Chemical Properties

  • Dearomatising rearrangements of lithiated thiophenecarboxamides have been reported, transforming these compounds into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This showcases their utility in synthesizing complex nitrogen-containing cycles, highlighting their versatility in organic synthesis (Clayden et al., 2004).

Green Chemistry and Antimicrobial Activity

  • A green approach for synthesizing thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology was developed from related thiophene derivatives. These compounds exhibited potential antibacterial and antifungal activities, emphasizing the importance of thiophene derivatives in developing new antimicrobial agents (Sowmya et al., 2018).

Material Science and Photophysical Properties

  • The DMF-induced emission of an aryl-substituted pyrrole derivative illustrates the development of a thermo-responsive material that can detect temperature within a specific range. This highlights the potential of these compounds in creating novel materials for temperature monitoring applications (Han et al., 2013).

properties

IUPAC Name

N,4-diphenyl-3-pyrrol-1-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-21(22-17-11-5-2-6-12-17)20-19(23-13-7-8-14-23)18(15-25-20)16-9-3-1-4-10-16/h1-15H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRKHTZARIGCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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